3-(4-Fluorophenylamino)phenol
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Overview
Description
3-(4-Fluorophenylamino)phenol is an organic compound with the molecular formula C12H10FNO. It is characterized by the presence of a fluorine atom attached to a phenyl group, which is further connected to an amino group and a hydroxyl group on a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenylamino)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of 4-fluoronitrobenzene with phenol, followed by reduction of the nitro group to an amino group. This reaction typically requires the use of a base such as sodium hydroxide and a reducing agent like iron powder or hydrogen gas .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. For example, the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide and H2O2/HBr as reagents has been reported as a green and scalable method for synthesizing substituted phenols .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenylamino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium dichromate (Na2Cr2O7) and potassium nitrosodisulfonate (Fremy’s salt).
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the specific reaction conditions.
Scientific Research Applications
3-(4-Fluorophenylamino)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenylamino)phenol involves its interaction with various molecular targets and pathways. The compound’s phenolic structure allows it to act as an antioxidant by scavenging free radicals and chelating metal ions . Additionally, it can modulate cell signaling pathways and gene expression, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenol: This compound has a fluorine atom but lacks the amino group, resulting in different reactivity and applications.
4-Aminophenol: This compound has an amino group but lacks the fluorine atom, leading to variations in its chemical behavior and uses.
Uniqueness
The combination of these functional groups allows for a broader range of chemical reactions and biological activities compared to its similar compounds .
Properties
Molecular Formula |
C12H10FNO |
---|---|
Molecular Weight |
203.21 g/mol |
IUPAC Name |
3-(4-fluoroanilino)phenol |
InChI |
InChI=1S/C12H10FNO/c13-9-4-6-10(7-5-9)14-11-2-1-3-12(15)8-11/h1-8,14-15H |
InChI Key |
LXYGWTJJXYKWGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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